molecular formula C16H19N3O3 B5202761 (5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5202761
M. Wt: 301.34 g/mol
InChI Key: JKRTZVPGILQJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a benzyl group and a butan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-benzyl-5-[(butan-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike dichloroaniline and caffeine, this compound has a more complex structure, allowing for a broader range of interactions and applications.

Properties

IUPAC Name

1-benzyl-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-11(2)17-9-13-14(20)18-16(22)19(15(13)21)10-12-7-5-4-6-8-12/h4-9,11,21H,3,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRTZVPGILQJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.